molecular formula C11H10N4 B2794814 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1052564-62-1

2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

Cat. No.: B2794814
CAS No.: 1052564-62-1
M. Wt: 198.229
InChI Key: UMWIVPTVCIZXSS-UHFFFAOYSA-N
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Description

2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.23 g/mol . It is characterized by the presence of an amino group, a phenyl group, and a pyrazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a cyanide source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile
  • 2-amino-2-(1-phenyl-1H-pyrazol-5-yl)acetonitrile
  • 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)propionitrile

Uniqueness

2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the phenyl group and the amino group on the pyrazole ring can significantly affect the compound’s chemical properties and its interactions with biological targets .

Properties

IUPAC Name

2-amino-2-(1-phenylpyrazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-11(13)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWIVPTVCIZXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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